

Vanilpyruvic Acid: A Technical Guide to Commercial Suppliers and Purity Assessment

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Compound of Interest

Compound Name: *Vanilpyruvic acid*

Cat. No.: *B085985*

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Introduction

Vanilpyruvic acid (VPA), a phenolic ketone, is a metabolite of interest in various biomedical research fields, including studies on phenylketonuria and oxidative stress. As a crucial reagent, the purity of commercially available **vanilpyruvic acid** is paramount for the accuracy and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers, their stated purities, and detailed methodologies for the independent verification of purity using modern analytical techniques.

Commercial Suppliers and Stated Purity

The availability and purity of **vanilpyruvic acid** can vary among suppliers. Researchers should carefully consider the stated purity and the analytical methods used for its determination. Below is a summary of some commercial suppliers and their typically offered purities.

| Supplier | Stated Purity | Analytical Method(s) Cited |
|----------------|---------------|----------------------------------------|
| Sigma-Aldrich | ≥95% | Not specified on general product pages |
| GlpBio | >98.00% | HPLC, NMR, Ms |
| MedChemExpress | Not specified | Not specified |
| TargetMol | >98% | HPLC, NMR, LC-MS |

Note: This table is not exhaustive and researchers are encouraged to contact suppliers directly for the most up-to-date product specifications and certificates of analysis.

Experimental Protocols for Purity Determination

Independent verification of the purity of **vanilpyruvic acid** is a critical step in ensuring the quality of experimental data. The following are detailed protocols for the analysis of **vanilpyruvic acid** using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for assessing the purity of non-volatile and thermally unstable compounds like **vanilpyruvic acid**.

Methodology:

- Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector is suitable.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
- Mobile Phase: A gradient elution is typically employed.
 - Solvent A: Water with 0.1% formic acid
 - Solvent B: Acetonitrile with 0.1% formic acid

- Gradient Program:
 - 0-5 min: 95% A, 5% B
 - 5-25 min: Linear gradient to 50% A, 50% B
 - 25-30 min: Hold at 50% A, 50% B
 - 30-35 min: Return to initial conditions (95% A, 5% B)
 - 35-40 min: Equilibration
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV detection at 280 nm.
- Sample Preparation: Prepare a 1 mg/mL stock solution of **vanilpyruvic acid** in the mobile phase (initial conditions). Dilute as necessary to fall within the linear range of the detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to assess the purity of a compound by identifying and quantifying impurities.

Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.
- Sample Preparation: Dissolve 5-10 mg of **vanilpyruvic acid** in approximately 0.7 mL of the deuterated solvent.
- ¹H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- The presence of unexpected signals may indicate impurities. Integration of the impurity signals relative to the main compound signals can provide a semi-quantitative measure of purity.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - This can help in confirming the structure and identifying carbon-containing impurities.

Mass Spectrometry (MS)

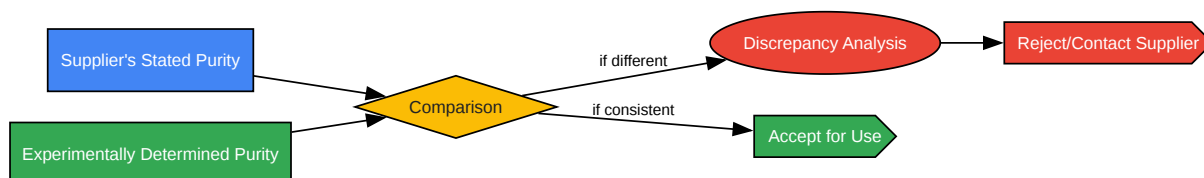
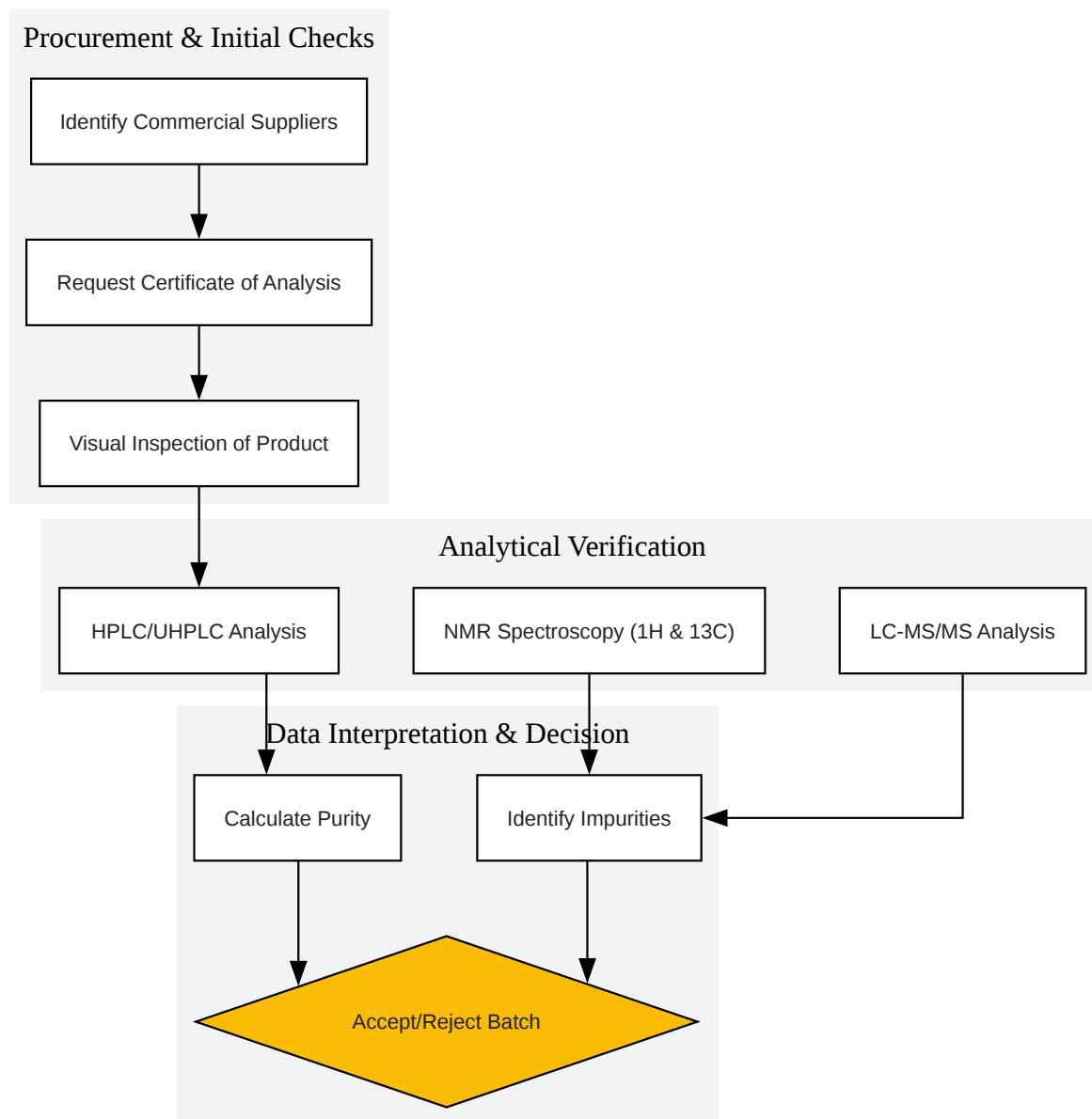
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for identifying and quantifying impurities.

Methodology:

- Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is ideal.
- Chromatography: Utilize the HPLC conditions described above. The use of formic acid in the mobile phase makes it compatible with electrospray ionization (ESI).
- Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds like **vanilpyruvic acid**.
- Mass Analysis:
 - Acquire full scan mass spectra to detect the $[M-H]^-$ ion of **vanilpyruvic acid** (expected m/z ~209.04) and any potential impurities.
 - Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions and aid in the structural identification of impurities.

Visualizations

Workflow for Purity Assessment of Commercial Vanilpyruvic Acid



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